Cas no 1267784-56-4 ({1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol)
{1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- EN300-1610189
- 1267784-56-4
- {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol
- 1H-1,2,3-Triazole-4-methanol, 1-[(4-fluorophenyl)methyl]-5-methyl-
- {1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol
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- Inchi: 1S/C11H12FN3O/c1-8-11(7-16)13-14-15(8)6-9-2-4-10(12)5-3-9/h2-5,16H,6-7H2,1H3
- InChI Key: RKQASOBFYUFHCY-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1C(C)=C(CO)N=N1
Computed Properties
- Exact Mass: 221.09644018g/mol
- Monoisotopic Mass: 221.09644018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 50.9Ų
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 420.5±55.0 °C(Predicted)
- pka: 13.06±0.10(Predicted)
{1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1610189-0.05g |
{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol |
1267784-56-4 | 0.05g |
$1200.0 | 2023-06-04 | ||
| Enamine | EN300-1610189-0.1g |
{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol |
1267784-56-4 | 0.1g |
$1257.0 | 2023-06-04 | ||
| Enamine | EN300-1610189-0.25g |
{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol |
1267784-56-4 | 0.25g |
$1315.0 | 2023-06-04 | ||
| Enamine | EN300-1610189-0.5g |
{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol |
1267784-56-4 | 0.5g |
$1372.0 | 2023-06-04 | ||
| Enamine | EN300-1610189-1.0g |
{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol |
1267784-56-4 | 1g |
$1429.0 | 2023-06-04 | ||
| Enamine | EN300-1610189-2.5g |
{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol |
1267784-56-4 | 2.5g |
$2800.0 | 2023-06-04 | ||
| Enamine | EN300-1610189-5.0g |
{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol |
1267784-56-4 | 5g |
$4143.0 | 2023-06-04 | ||
| Enamine | EN300-1610189-10.0g |
{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol |
1267784-56-4 | 10g |
$6144.0 | 2023-06-04 | ||
| Enamine | EN300-1610189-50mg |
{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol |
1267784-56-4 | 50mg |
$1200.0 | 2023-09-23 | ||
| Enamine | EN300-1610189-100mg |
{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol |
1267784-56-4 | 100mg |
$1257.0 | 2023-09-23 |
{1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on {1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol
Introduction to {1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol (CAS No. 1267784-56-4)
{1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol (CAS No. 1267784-56-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of 1,2,3-triazoles, which are known for their stability and diverse biological activities. The presence of a fluorinated phenyl group and a methylated triazole ring makes this compound particularly interesting for researchers exploring new drug candidates.
The chemical structure of {1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol is characterized by a central 1,2,3-triazole ring with a methyl group at the 5-position and a methanol substituent at the 4-position. The 4-fluorophenylmethyl group attached to the triazole ring adds to its complexity and potential for modulating biological interactions. This structure has been studied extensively in recent years for its ability to interact with various biological targets, including enzymes and receptors.
One of the key areas of research involving {1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases. The selective inhibition of these kinases can lead to therapeutic benefits without causing significant side effects.
In addition to its enzymatic inhibition properties, {1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol has also been explored for its anti-inflammatory and anti-cancer activities. Preclinical studies have demonstrated that this compound can reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. Furthermore, it has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
The pharmacokinetic properties of {1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol have been investigated to ensure its suitability for therapeutic use. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development as an oral medication. Additionally, its stability under physiological conditions and low toxicity profile contribute to its potential as a safe and effective therapeutic agent.
The synthetic route for producing {1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol involves several well-established chemical reactions. The key steps include the formation of the 1,2,3-triazole ring through a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction and the subsequent functionalization of the triazole ring with the 4-fluorophenylmethyl group. These synthetic methods are highly efficient and scalable, making it feasible to produce this compound on a larger scale for clinical trials and commercial applications.
Recent advancements in computational chemistry have also played a crucial role in understanding the molecular interactions of {1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol. Molecular docking studies have provided insights into how this compound binds to specific protein targets and the key residues involved in these interactions. This information is valuable for optimizing the structure of the compound to enhance its binding affinity and selectivity.
Clinical trials are currently underway to evaluate the safety and efficacy of {1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methanol in treating various diseases. Preliminary results from phase I trials have shown promising outcomes with no major adverse effects reported. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, {1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-y l}methanol (CAS No. 1267784-56-4) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for improving patient outcomes in various disease conditions.
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